Cbz-3-Methy-D-Phenylalanine
CAS No.:
Cat. No.: VC3681205
Molecular Formula:
Molecular Weight: 329.42
* For research use only. Not for human or veterinary use.

Specification
Molecular Weight | 329.42 |
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Introduction
Chemical Structure and Nomenclature
Chemical Identity
Cbz-3-Methyl-D-Phenylalanine is a protected form of D-phenylalanine featuring a Cbz (Carbobenzyloxy or Benzyloxycarbonyl) protecting group on the amino terminus and a methyl substituent at the 3-position of the phenyl ring. The presence of these specific modifications creates a compound with unique chemical and biological properties.
Structural Components
The compound consists of three primary structural elements: (1) the D-phenylalanine amino acid backbone, (2) the Cbz protecting group attached to the nitrogen atom, and (3) a methyl group at the meta position (3-position) of the phenyl ring. This structure combines the stereochemical properties of D-amino acids with the protective capabilities of Cbz groups used extensively in peptide chemistry.
Stereochemistry
As a D-isomer of phenylalanine, this compound possesses an R-configuration at the alpha carbon, distinguishing it from the naturally occurring L-phenylalanine found in proteins. This stereochemical arrangement provides resistance to many proteolytic enzymes that preferentially recognize L-amino acids, potentially extending its biological half-life .
Physical and Chemical Properties
General Characteristics
Based on structural similarities to related compounds, Cbz-3-Methyl-D-Phenylalanine likely appears as a white crystalline solid or powder at room temperature. The compound would integrate the characteristic properties of protected amino acids with the additional impact of the methyl substituent on the aromatic ring .
Solubility Profile
The compound is expected to demonstrate good solubility in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, similar to other Cbz-protected amino acid derivatives. It would likely exhibit limited solubility in water, consistent with the hydrophobic character imparted by both the Cbz group and the methylated phenyl ring .
Spectroscopic Properties
Table 1: Estimated Spectroscopic Properties of Cbz-3-Methyl-D-Phenylalanine
Synthesis Methods
Protection of D-Phenylalanine
The synthesis of Cbz-3-Methyl-D-Phenylalanine likely follows similar protocols to those established for N-Cbz-D-Phenylalanine, beginning with the appropriate 3-methyl-D-phenylalanine precursor. The protection of the amino group typically involves reaction with benzyl chloroformate (CbzCl) under basic conditions, as demonstrated in comparable synthetic routes .
Direct Synthetic Pathway
A potential synthetic route involves:
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Starting with 3-methyl-D-phenylalanine
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Addition of Na₂CO₃ solution in water
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Dropwise addition of CbzCl at 0°C
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Maintaining the reaction until completion (monitored by ninhydrin staining)
Alternative Approaches
Another viable approach might involve starting with D-phenylalanine, introducing the Cbz protecting group, and then performing selective methylation at the 3-position of the phenyl ring. This method would require regioselective chemistry to ensure proper positioning of the methyl group .
Applications in Research and Development
Peptide Synthesis
Cbz-3-Methyl-D-Phenylalanine serves as a valuable building block in peptide synthesis, particularly for creating peptides with enhanced resistance to enzymatic degradation. The Cbz protection strategy allows for selective deprotection conditions that are compatible with other protecting groups commonly used in peptide chemistry .
Medicinal Chemistry
The incorporation of 3-methyl-D-phenylalanine residues into peptide-based drug candidates offers potential advantages:
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Increased metabolic stability due to the D-configuration
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Modified receptor interactions due to the methyl substituent
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Altered pharmacokinetic properties compared to natural amino acid counterparts
Structure-Activity Relationship Studies
Research involving Cbz-3-Methyl-D-Phenylalanine contributes to structure-activity relationship (SAR) studies, providing insights into how minor structural modifications affect biological activity. The methyl substitution at the 3-position of the phenyl ring can significantly impact the binding affinity and selectivity profiles of peptides containing this modified amino acid .
Deprotection Strategies
Catalytic Hydrogenation
The most common method for removing the Cbz group involves catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere. This mild approach selectively cleaves the carbamate linkage without affecting other functional groups, releasing 3-methyl-D-phenylalanine and producing toluene and carbon dioxide as byproducts .
Alternative Deprotection Methods
Alternative methods for Cbz removal include:
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Treatment with hydrogen bromide in acetic acid
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Reaction with trimethylsilyl iodide
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Liquid ammonia with sodium metal (Birch reduction conditions)
Each approach offers specific advantages depending on the presence of other sensitive functional groups within the molecule .
Spectroscopic Characterization
Mass Spectrometry
Mass spectrometric analysis would reveal a molecular ion peak corresponding to the molecular weight of approximately 313-314 g/mol, along with characteristic fragmentation patterns including loss of the Cbz group and cleavages around the amino acid backbone .
Comparative Analysis
Comparison with Related Derivatives
Table 2: Comparative Properties of Cbz-3-Methyl-D-Phenylalanine and Related Compounds
Structure-Function Relationships
The structural modifications present in Cbz-3-Methyl-D-Phenylalanine result in distinct changes to both physical properties and biological activity compared to unmodified D-phenylalanine. The methyl group introduces additional hydrophobicity and potential steric effects, while the D-configuration fundamentally alters how the molecule interacts with biological systems that have evolved to recognize L-amino acids .
Current Research Trends
Enzymatic Resistance Studies
The combination of D-configuration and aromatic ring substitution presents unique opportunities for creating peptide sequences with enhanced resistance to enzymatic degradation. Research suggests that such modifications can significantly extend the half-life of peptide-based therapeutics while maintaining or even improving target specificity .
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